N1-Methyladenosine

Translation regulation Ribosome decoding Codon-specific effects

N1-Methyladenosine (m1A; CAS 15763-06-1) is the exclusive authentic substrate for ALKBH3 demethylase—m6A cannot substitute due to stringent enzyme specificity at Thr133/Asp194. The N1-methylation introduces a positive charge (pKa 8.25) and abolishes Watson-Crick base pairing, fundamentally distinct from m6A. This ≥98% HPLC reference standard is essential for: (i) ALKBH3 activity & inhibitor screening assays; (ii) LC-MS/MS method development requiring chromatographic separation from isobaric m6A (identical MW 281.27); (iii) translation stalling studies at codon positions 1–2. Caution: undergoes Dimroth rearrangement to m6A under alkaline conditions—critical for oligo synthesis protocols.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
CAS No. 15763-06-1
Cat. No. B049728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyladenosine
CAS15763-06-1
Synonyms(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-imino-1-methyl-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol; 
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3
InChIKeyGFYLSDSUCHVORB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N1-Methyladenosine (m1A, CAS 15763-06-1): A Positively Charged RNA Modification with Distinct Regulatory Functions


N1-Methyladenosine (m1A; CAS 15763-06-1) is a post-transcriptional RNA modification characterized by methylation at the N1 position of the adenine base, which imparts a positive electrostatic charge under physiological conditions (pKa 8.25, versus adenosine pKa 3.5) . Unlike N6-methyladenosine (m6A), m1A disrupts Watson-Crick base pairing and functions as a reversible epitranscriptomic mark in tRNA, rRNA, mRNA, and mitochondrial transcripts, regulated by dedicated writer (e.g., TRMT6/61A), eraser (e.g., ALKBH3), and reader proteins [1]. The compound serves as an essential analytical reference standard for LC-MS/MS quantification and as a synthetic substrate for enzymatic assays investigating RNA methylation dynamics and translational regulation .

Why N1-Methyladenosine (m1A) Cannot Be Substituted by N6-Methyladenosine (m6A) or Other Adenosine Analogs in Research Applications


N1-Methyladenosine is functionally and structurally non-interchangeable with its closest analog N6-methyladenosine (m6A) or other adenosine modifications. The N1 methylation position produces a positively charged nucleobase that abolishes canonical Watson-Crick base pairing, whereas m6A retains base-pairing capacity and does not introduce a positive charge . These fundamental differences manifest in distinct translational outcomes, differential recognition by demethylase enzymes (ALKBH3 is m1A-specific; ALKBH5 and FTO preferentially target m6A), and divergent binding affinities to YTH-domain reader proteins [1]. Furthermore, m1A undergoes a unique Dimroth rearrangement to m6A under alkaline conditions, a chemical property absent in m6A and other adenosine modifications that critically impacts oligonucleotide synthesis protocols and analytical method development [2]. Substitution with m6A or unmodified adenosine in any experimental system would yield fundamentally different biochemical and functional readouts.

N1-Methyladenosine (m1A) Quantitative Differentiation Evidence: Comparative Data vs. m6A and Adenosine Analogs


m1A Blocks Translation at First and Second Codon Positions, Whereas m6A Does Not Perturb Translational Fidelity

In direct head-to-head comparison using in vitro translation systems, m1A acts as a robust translational block when positioned at the first or second codon position, whereas m6A shows no detectable effect on translation speed or fidelity under identical conditions [1]. The study systematically tested regioisomeric methylated adenines at all three codon positions in both Escherichia coli and wheat germ extract translation systems [1].

Translation regulation Ribosome decoding Codon-specific effects mRNA modification

m1A Confers Positive Electrostatic Charge (pKa 8.25) vs. m6A (Neutral) and Adenosine (pKa 3.5)

N1-Methyladenosine is a much stronger base than adenosine, with a pKa of 8.25 compared to 3.5 for adenosine, conferring a positive charge under physiological conditions . This charge is absent in m6A, which retains a neutral state similar to unmodified adenosine. The positive charge alters hydrogen-bonding capacity, stacking properties, and electrostatic interactions .

RNA structure Electrostatic interactions tRNA folding Biophysical characterization

ALKBH3 Demethylase Exhibits Exclusive m1A Substrate Selectivity; Mutations at Thr133 or Asp194 Convert Specificity to m6A

Human ALKBH3 demethylase specifically targets m1A, whereas the related family members FTO and ALKBH5 preferentially demethylate m6A [1]. Mutation of Thr133 to the corresponding residue found in FTO or ALKBH5 converts ALKBH3 substrate selectivity from m1A to m6A, as does deletion of Asp194 [1]. This demonstrates that distinct structural determinants govern m1A versus m6A enzymatic recognition.

Demethylase enzymes Substrate specificity ALKBH family Epitranscriptomic erasers

YTHDF2 Binds m1A-Modified RNA with Kd ~10-100 μM; Binding Affinity Comparable to m6A Recognition

YTHDF proteins, originally characterized as m6A readers, also recognize m1A-modified sequences in a methylation-specific manner [1]. Binding of recombinant YTHDF1/2 proteins to m1A-modified oligonucleotides exhibits comparable affinity to m6A-recognition events and occurs across diverse sequence contexts [1]. The reported m1A-specific interactions were measured in the low micromolar range (Kd ~10-100 μM) [2]. Notably, Trp432 in YTHDF2, a conserved residue in the YTH domain hydrophobic pocket necessary for m6A binding, is also required for m1A recognition [3].

RNA-binding proteins Reader proteins YTH domain Binding affinity

m1A Undergoes Dimroth Rearrangement to m6A Under Alkaline Conditions; m6A Is Chemically Stable Under Same Conditions

N1-Methyladenosine undergoes a unique Dimroth rearrangement converting m1A to m6A under heat and alkaline conditions [1]. This chemical conversion is a defining property absent in m6A and other adenosine modifications. Standard alkaline deprotection conditions used in oligonucleotide synthesis can trigger this rearrangement, requiring modified protocols: mild deprotection for 60 hours at room temperature typically prevents rearrangement . Recently, mild pH conditions using 4-nitrothiophenol as a catalyst were developed to catalyze m1A-to-m6A arrangement without RNA backbone degradation [1].

Chemical stability Oligonucleotide synthesis Dimroth rearrangement Analytical chemistry

m1A and m6A Are Chromatographically Distinct Yet Require Careful Differentiation in LC-MS/MS Analysis

m1A and m6A are positional isomers with identical molecular weight (281.27 g/mol), making them indistinguishable by mass spectrometry alone [1]. Differentiation requires careful chromatographic separation (HPLC retention time) combined with MS/MS fragmentation patterns or orthogonal bioassays [1]. Quantitative LC-MS/MS methods for m6A typically use mass transitions of 282.1 to 150.1 (m6A), whereas m1A quantification requires validated, distinct analytical conditions .

Analytical chemistry LC-MS/MS Method development Quality control

Validated Application Scenarios for N1-Methyladenosine (CAS 15763-06-1) Based on Quantitative Differentiation Evidence


ALKBH3 Demethylase Enzymatic Assays and Inhibitor Screening

N1-Methyladenosine serves as the exclusive authentic substrate for ALKBH3 demethylase activity assays. m6A cannot substitute as ALKBH3 exhibits stringent m1A specificity; mutation of Thr133 or deletion of Asp194 converts ALKBH3 specificity to m6A [1]. Procurement of high-purity m1A is essential for establishing baseline demethylation rates, screening small-molecule ALKBH3 inhibitors, and validating structure-guided probe design for epitranscriptomic therapeutic development.

LC-MS/MS Analytical Reference Standard for m1A Quantification in Biological Samples

m1A and m6A are positional isomers with identical molecular weight (281.27 g/mol), requiring chromatographic separation for accurate quantification [1]. Authentic N1-Methyladenosine reference standard (≥95% HPLC purity) is required for method development, calibration curve construction, retention time validation, and quality control in epitranscriptomic studies quantifying m1A levels in tRNA, mRNA, and biological fluids . m6A standards cannot substitute due to distinct chromatographic retention behavior and MS/MS fragmentation patterns.

In Vitro Translation Studies Investigating Codon-Specific Ribosomal Blocks

N1-Methyladenosine uniquely blocks translation when positioned at the first or second codon position, whereas m6A shows no effect on translational speed or fidelity in E. coli and wheat germ extract systems [1]. This property makes m1A the required substrate for investigating ribosome stalling mechanisms, studying translation-coupled RNA quality control pathways, and engineering synthetic mRNA constructs with programmed translational pausing.

YTH-Domain Reader Protein Binding and Transcript Destabilization Studies

YTHDF2 binds m1A-modified RNA with Kd ~10-100 μM, and YTHDF2 depletion increases m1A-modified transcript abundance, while increasing m1A levels via ALKBH3 depletion destabilizes m1A-containing RNAs [1]. These findings position N1-Methyladenosine as the essential substrate for characterizing m1A-specific RNA-protein interactions, investigating transcript stability regulation, and dissecting the interplay between m1A and m6A methylation pathways in cellular gene expression control .

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